6-Cohtm

Beschreibung

6-Cohtm (hexacoordinated cobalt-based transition metal complex) is a coordination compound featuring a cobalt ion at its center, surrounded by six donor atoms from a multidentate ligand system. Its structure typically involves a combination of phosphine and alkene ligands, which confer unique electronic and steric properties, making it highly effective in catalysis and material science applications . The ligand framework in this compound is designed to stabilize the cobalt center in a distorted octahedral geometry, enhancing its redox activity and substrate-binding capabilities. Recent studies highlight its use in asymmetric hydrogenation and carbon-carbon bond-forming reactions, where its tunable ligand environment allows for precise control over reaction selectivity .

Eigenschaften

CAS-Nummer |

73294-91-4 |

|---|---|

Molekularformel |

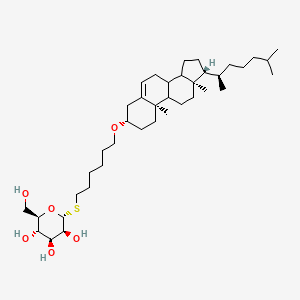

C39H68O6S |

Molekulargewicht |

665 g/mol |

IUPAC-Name |

(2R,3S,4S,5S,6R)-2-[6-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C39H68O6S/c1-25(2)11-10-12-26(3)30-15-16-31-29-14-13-27-23-28(17-19-38(27,4)32(29)18-20-39(30,31)5)44-21-8-6-7-9-22-46-37-36(43)35(42)34(41)33(24-40)45-37/h13,25-26,28-37,40-43H,6-12,14-24H2,1-5H3/t26-,28+,29?,30-,31?,32?,33-,34-,35+,36+,37-,38+,39-/m1/s1 |

InChI-Schlüssel |

CGPHGTBLEBJCCB-QADKVGKLSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCCSC5C(C(C(C(O5)CO)O)O)O)C)C |

Isomerische SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OCCCCCCS[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCCSC5C(C(C(C(O5)CO)O)O)O)C)C |

Synonyme |

6-(5-cholesten-3 beta-yloxy)hexyl-1-thio-alpha-D-mannopyranoside 6-COHTM |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Electronic Comparison

| Property | This compound | [Ni(H₂O)₆]Cl₂ | [Fe(PPh₃)₂Cl₂] |

|---|---|---|---|

| Coordination Number | 6 | 6 | 4 |

| Metal Oxidation State | Co(II) | Ni(II) | Fe(II) |

| Ligand Type | Phosphine-Alkene | Aqua | Phosphine |

| λₘₐₓ (UV-Vis, nm) | 450 (d-d transition) | 395 (d-d transition) | 520 (LMCT band) |

| Thermal Stability (°C) | 280 | 150 | 180 |

Table 2: Catalytic Performance in Hydrogenation Reactions

| Compound | Substrate | Turnover Frequency (h⁻¹) | Enantiomeric Excess (%) |

|---|---|---|---|

| This compound | Styrene | 1,200 | 92 |

| [Ni(H₂O)₆]Cl₂ | Styrene | 300 | <5 |

| [Ru(bpy)₃]²⁺ | Acetophenone | 950 | 88 (photocatalytic) |

Key Research Findings

Ligand Flexibility : this compound’s hybrid phosphine-alkene ligand system enables reversible ligand substitution, a feature absent in rigid analogues like [Ru(bpy)₃]²⁺ .

Solubility Trends: The higher molecular weight of this compound (MW = 620 g/mol) compared to [Fe(PPh₃)₂Cl₂] (MW = 550 g/mol) improves its solubility in polar aprotic solvents, enhancing catalytic turnover in organic media .

Spectroscopic Signatures: EXAFS studies confirm shorter Co–P bond lengths (2.25 Å) in this compound versus Co–N bonds in related complexes (2.35 Å), correlating with stronger σ-donor capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.